AMG 511 is a potent and selective inhibitor of class I phosphoinositide 3-kinases (PI3Ks) [, ]. PI3Ks are a family of enzymes involved in various cellular processes, including cell growth, proliferation, survival, and motility []. Dysregulation of the PI3K signaling pathway is implicated in various human cancers []. As a selective inhibitor of class I PI3Ks, AMG 511 serves as a valuable tool in scientific research to study the role of the PI3K pathway in various biological processes and diseases, particularly in cancer.
The synthesis of AMG 511 is described in detail in the paper "Selective class I phosphoinositide 3-kinase inhibitors: optimization of a series of pyridyltriazines leading to the identification of a clinical candidate, AMG 511" []. The synthesis involves multiple steps, starting with a pyridyltriazine core and sequentially adding substituents to achieve the desired structure and activity.
A crucial aspect of AMG 511's metabolism involves P450-mediated O-demethylation, which leads to the formation of a potentially hepatotoxic metabolite (M3) []. This chemical reaction was extensively studied, and modifications were introduced to the structure of AMG 511 to mitigate the formation of M3, leading to the development of a safer analog [].
AMG 511 exerts its biological activity by binding to and inhibiting class I PI3Ks []. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-diphosphate to phosphatidylinositol-3,4,5-triphosphate, a key signaling molecule in the PI3K pathway []. By blocking this crucial step, AMG 511 disrupts downstream signaling events, ultimately leading to the inhibition of cell proliferation, induction of cell cycle arrest, and potentially cell death in specific cancer cell lines [, ].
AMG 511 has been extensively studied in preclinical models of cancer, demonstrating significant anti-tumor activity [, , ]. Some specific applications include:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6